Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate
Description
Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate is a potassium trifluoroborate salt characterized by a phenyl ring substituted with a fluorine atom at the meta-position and an isopropoxy group at the ortho-position. This compound belongs to the organotrifluoroborate class, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions compared to boronic acids . The fluorine and isopropoxy substituents influence both electronic and steric properties, making this compound distinct in reactivity and application scope.
Properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-2-propan-2-yloxyphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF4O.K/c1-6(2)15-9-7(10(12,13)14)4-3-5-8(9)11;/h3-6H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOMVDQJZMWVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)F)OC(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluoro-2-Isopropoxyphenylboronic Acid
The precursor 3-fluoro-2-isopropoxyphenylboronic acid can be prepared through directed ortho-metalation. Starting from 2-fluoroanisole, isopropoxy substitution is achieved via nucleophilic aromatic substitution (NAS) using isopropyl alcohol in the presence of a base (e.g., NaH). Subsequent borylation via Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst yields the boronic ester, which is hydrolyzed to the boronic acid.
Key Reaction Conditions :
-
Temperature : 80–100°C for NAS; 60°C for borylation.
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Catalyst : Pd(dppf)Cl₂ for Miyaura reaction.
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Yield : ~70% (theoretical).
Fluoridation with Potassium Bifluoride
The boronic acid is treated with aqueous KHF₂ (2–6 equiv) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) for 6–8 hours. The reaction is monitored by TLC until completion, after which the solvent is evaporated, and the product is precipitated using acetone. Purification via recrystallization from methyl tert-butyl ether (MTBE) yields the potassium trifluoroborate salt.
Data Table 1: Optimization of Fluoridation Conditions
| KHF₂ Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2 | DMF | 80 | 6 | 58 | 92 |
| 4 | DMF | 100 | 8 | 68 | 96 |
| 6 | DMF | 100 | 8 | 65 | 95 |
Route 2: Pinacol Boronate Ester Intermediate
Preparation of 3-Fluoro-2-Isopropoxyphenyl Pinacol Boronate
An alternative approach avoids isolating the boronic acid. The aryl Grignard reagent (e.g., 3-fluoro-2-isopropoxyphenylmagnesium bromide) is reacted with trimethyl borate in tetrahydrofuran (THF) at room temperature, followed by pinacol esterification. This method circumvents the instability of arylboronic acids.
Advantages :
-
Higher yields (~75–78%) due to reduced decomposition.
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Simplified purification via liquid-liquid extraction.
Direct Fluoridation of the Boronate Ester
The pinacol boronate is subjected to fluoridation with KHF₂ in DMF/water (4:1 v/v) at 100°C for 8 hours. After solvent removal, the crude product is washed with acetone and recrystallized from MTBE.
Data Table 2: Comparison of Boronate vs. Boronic Acid Routes
| Parameter | Boronic Acid Route | Boronate Ester Route |
|---|---|---|
| Overall Yield (%) | 58–68 | 68–78 |
| Purity (%) | 92–96 | 95–97 |
| Scalability | Moderate | High |
Challenges and Mitigation Strategies
Steric Hindrance at the Ortho-Position
The isopropoxy group’s bulkiness complicates both borylation and fluoridation steps. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as the presence of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used, with solvents such as THF or toluene.
Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds.
Hydrolysis: 3-fluoro-2-isopropoxyphenylboronic acid.
Scientific Research Applications
Chemistry
Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate is primarily used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction forms carbon-carbon bonds, enabling the construction of complex molecular architectures.
Key Reactions:
- Substitution Reactions: The trifluoroborate group can be substituted with other functional groups.
- Coupling Reactions: It participates in reactions to form biaryl compounds.
- Hydrolysis: The compound can hydrolyze to yield the corresponding boronic acid.
Common Reaction Conditions:
- Reagents: Palladium catalysts and bases like potassium carbonate are typically employed.
- Solvents: Tetrahydrofuran (THF) or toluene are common choices for solvent systems.
Biology
In biological research, this compound is utilized in the synthesis of biologically active compounds and pharmaceuticals. Its ability to form stable intermediates allows for the development of new therapeutic agents.
Case Study:
A recent study demonstrated the use of this compound in synthesizing inhibitors for specific biological pathways, showcasing its potential in drug discovery and development.
Medicine
The compound's applications extend into medicine, where it plays a role in developing new drugs. Its unique chemical properties facilitate the modification of existing drug molecules or the creation of entirely new therapeutic agents.
Example Application:
Research has indicated that this compound can be used to create compounds that target specific diseases, enhancing the efficacy and specificity of treatments.
Industry
In industrial applications, this compound is employed in producing advanced materials and specialty chemicals. Its versatility allows for diverse applications ranging from polymer synthesis to material science.
Industrial Use Case:
The compound has been integrated into processes for synthesizing high-performance materials that require precise chemical characteristics.
Mechanism of Action
The mechanism of action of Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Key Insights :
- Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO₂) increase the electrophilicity of the boron center, enhancing reactivity with aryl chlorides. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the borate but reduce coupling efficiency .
Reactivity in Cross-Coupling Reactions
Comparative studies indicate:
- Coupling Efficiency: Potassium trifluoro(3-nitrophenyl)borate achieves >90% yield in coupling with electron-rich aryl chlorides due to the -NO₂ group’s strong electron-withdrawing effect . In contrast, this compound may require longer reaction times or elevated temperatures to achieve similar yields due to competing steric effects .
- Catalyst Compatibility : Bulky ligands (e.g., SPhos) are often necessary for ortho-substituted trifluoroborates to mitigate steric hindrance, whereas para-substituted analogs (e.g., potassium trifluoro(4-fluorophenyl)borate ) perform well with simpler catalysts like Pd(PPh₃)₄.
Solubility and Stability
- Solubility : Potassium alkoxy-substituted trifluoroborates (e.g., -O-iPr, -OCH₃) exhibit low solubility in polar aprotic solvents (e.g., acetone), necessitating Soxhlet extraction for purification . Hydroxyl-substituted analogs (e.g., potassium trifluoro(3-hydroxyphenyl)borate ) show higher aqueous solubility but are prone to hydrolysis.
- Stability : The isopropoxy group in this compound enhances moisture stability compared to hydroxyl-containing analogs, which may degrade under humid conditions .
Biological Activity
Potassium 3-fluoro-2-isopropoxyphenyltrifluoroborate is an organotrifluoroborate compound that has garnered attention for its potential biological applications, particularly in the synthesis of pharmaceuticals and biologically active compounds. This article explores its biological activity, synthesis, and applications based on current research findings.
This compound is characterized by a trifluoroborate group attached to a phenyl ring, which is further substituted with a fluoro and an isopropoxy group. The general synthesis involves the reaction of 3-fluoro-2-isopropoxyphenylboronic acid with potassium trifluoroborate under specific conditions, typically using potassium carbonate as a base in solvents like tetrahydrofuran (THF).
Synthetic Route
- Reagents : 3-fluoro-2-isopropoxyphenylboronic acid, potassium trifluoroborate, potassium carbonate.
- Solvent : Tetrahydrofuran (THF).
- Conditions : Stirring at room temperature or slightly elevated temperatures.
The biological activity of this compound primarily stems from its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group stabilizes negative charges, allowing it to participate in significant organic transformations such as cross-coupling reactions, which are essential in drug development and synthesis of complex molecules.
Drug Development
This compound plays a crucial role in the synthesis of biologically active compounds and pharmaceuticals. Its unique chemical properties allow for the creation of novel therapeutic agents through various coupling reactions, notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for drug structures.
Case Studies and Research Findings
Recent studies have highlighted its effectiveness in synthesizing compounds with potential anti-cancer properties. For instance, derivatives synthesized using this boron compound have shown promising results in inhibiting tumor growth in vitro. These findings suggest that compounds derived from this compound could serve as lead candidates for further drug development.
Comparative Analysis
The following table summarizes the properties and applications of this compound compared to similar compounds:
| Compound | Molecular Weight (g/mol) | Key Applications |
|---|---|---|
| This compound | 260.08 | Drug synthesis, organic chemistry |
| Potassium phenyltrifluoroborate | 234.05 | Organic synthesis, cross-coupling reactions |
| Potassium 3-fluorophenyltrifluoroborate | 234.05 | Pharmaceutical applications |
Q & A
Q. What are the standard synthetic routes for preparing potassium aryltrifluoroborates, and how are reaction conditions optimized?
Potassium aryltrifluoroborates are typically synthesized via reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous or mixed-solvent systems. For example, (Z)-but-2-en-1-yltrifluoroborate is prepared by reacting (Z)-but-2-en-1-ylboronic acid with KHF₂ under moderate temperatures (20–40°C) and controlled pH (neutral to slightly acidic) to stabilize the trifluoroborate anion . Yield optimization often involves solvent selection (e.g., acetone/water mixtures) and purification via crystallization .
Q. How can spectroscopic techniques validate the structure and purity of potassium aryltrifluoroborates?
Key methods include:
- ¹¹B NMR : A singlet near 0–5 ppm confirms the trifluoroborate anion.
- ¹⁹F NMR : A triplet at ~-140 to -145 ppm (coupling with boron).
- IR spectroscopy : B-F stretching vibrations at ~1450–1500 cm⁻¹.
- HRMS : To confirm molecular ion peaks (e.g., [M-K]⁻) .
Q. What are the primary applications of potassium aryltrifluoroborates in organic synthesis?
These compounds are widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl bonds. Their stability compared to boronic acids makes them ideal for reactions requiring harsh conditions (e.g., basic media). For instance, potassium (4-isobutylphenyl)trifluoroborate has been employed in pharmaceutical intermediate synthesis .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., 3-fluoro, 2-isopropoxy) influence cross-coupling efficiency?
Electron-withdrawing groups (e.g., -F) enhance electrophilicity at the boron center, accelerating transmetallation in cross-couplings. Steric hindrance from bulky groups (e.g., isopropoxy) may reduce reaction rates, requiring optimized ligands (e.g., SPhos) and elevated temperatures (80–100°C) . Comparative studies using Hammett parameters or DFT calculations can quantify these effects .
Q. What strategies mitigate decomposition of potassium trifluoroborates during storage or reaction?
Q. How can reductive amination or other functionalization reactions be applied to potassium aryltrifluoroborates?
Reductive amination of formyl-substituted trifluoroborates (e.g., potassium 4-formylfuran-2-yltrifluoroborate) with amines (e.g., piperidine) proceeds via in situ imine formation, followed by NaBH₄ or Pd-catalyzed hydrogenation. Yields (~70–80%) depend on substrate solubility and catalyst loading (5–10 mol% Pd(OAc)₂) .
Methodological Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low coupling efficiency | Use PdCl₂(dppf) as a catalyst; elevate temperature to 100°C | |
| Hydrolysis during synthesis | Maintain pH 6–7 with K₂CO₃; use anhydrous solvents | |
| Purification difficulties | Crystallize from Et₂O/acetone mixtures |
Key Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
